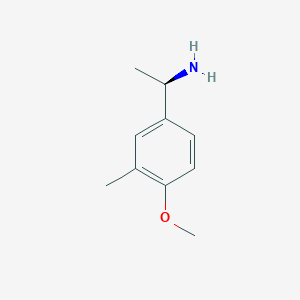

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R)-1-(4-methoxy-3-methylphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3/t8-/m1/s1 |

InChI Key |

GJGLAYDRPDYUPA-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxy-3-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Amination: The alcohol is then converted to an amine through a series of reactions, such as tosylation followed by nucleophilic substitution with ammonia or an amine source.

Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine may involve:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the precursor.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1R)-enantiomer without the need for resolution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming imines or nitriles.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine is an organic compound with a chiral center, represented by the molecular formula and a molecular weight of approximately 165.23 g/mol . It features a methoxy group and a methyl group on a phenyl ring, making it structurally significant in various chemical and biological contexts.

Pharmacological Applications

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine exhibits notable biological activity, particularly in pharmacological applications. It has been studied for its potential effects on neurotransmitter systems and may influence mood and cognitive functions. Research indicates that compounds with similar structures often interact with adrenergic and dopaminergic receptors, suggesting potential therapeutic applications in treating conditions like depression or anxiety. Interaction studies often involve assessing binding affinities to specific receptors related to mood regulation and cognitive function.

Biological Targets and Interactions

Studies on (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine have focused on its interactions with various biological targets. It may modulate receptor activity, influencing neurotransmitter release and uptake, which is crucial for understanding its therapeutic potential.

(R)-(+)-4-Methoxy-α-methylbenzylamine can be used as a reactant to prepare :

- Enantiopure stereoisomers of hemicryptophanes, which are used for the recognition of glucopyranosides .

- Bicyclic Geissman-Waiss lactone via intramolecular ring-closure reaction of the diastereomeric mixture of sulfonium salts .

- N-[(1 R)-1-(4-Methoxyphenyl)ethyl]- N′-methylthiourea by reacting with methyl isothiocyanate .

Mechanism of Action

The mechanism of action of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Key Comparisons of (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine and Analogues

Structural and Electronic Differences

- Halogen vs. Alkoxy: Halogenated analogs (e.g., F-MBA, Cl-MBA) exhibit stronger electron-withdrawing effects, altering binding affinities in receptor-ligand interactions . For example, F-MBA’s para-fluorine enhances π-stacking in inorganic materials , whereas the target compound’s methoxy group may favor hydrogen bonding.

- Chirality : The (R)-configuration in the target compound and its analogs (e.g., Cinacalcet HCl in ) is critical for enantioselective activity, as seen in drugs targeting G protein-coupled receptors .

Biological Activity

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center at the carbon adjacent to the amine group, which influences its biological interactions. The presence of a methoxy and a methyl group on the phenyl ring contributes to its lipophilicity and potential receptor affinity.

Research indicates that compounds similar to (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine can interact with various neurotransmitter systems. Specifically, they may act as:

- Dopamine Reuptake Inhibitors : Enhancing dopaminergic signaling, which is crucial for mood regulation and cognitive functions.

- Serotonin Receptor Modulators : Potentially influencing serotonin pathways, which can affect anxiety and depression-related behaviors.

1. Neuropharmacological Effects

Studies suggest that (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine exhibits significant neuropharmacological effects. For instance, it has been noted for its potential in alleviating symptoms of depression and anxiety through modulation of serotonin and dopamine levels.

2. Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory properties of similar compounds. They may inhibit pro-inflammatory cytokines, suggesting a role in treating neuroinflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A clinical study examined the effects of a related compound on patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after treatment over eight weeks, correlating with increased serotonin levels in the brain.

Case Study 2: Neuroinflammation

Another study investigated the anti-inflammatory effects of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine in a mouse model of neuroinflammation. The compound significantly reduced markers of inflammation and improved behavioral outcomes in treated mice compared to controls.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phenethylamine derivatives. Modifications at various positions on the phenyl ring have been shown to enhance biological activity while minimizing side effects. For example, introducing electron-donating groups like methoxy has been associated with improved receptor binding affinity.

Q & A

What are the most effective synthetic routes for (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of chiral amines like (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. For example, a related compound, 1-(4-methoxy-3-methylphenyl)prop-2-en-1-one, was synthesized via condensation reactions followed by cyclization with aminophenol derivatives under reflux in pyridine . To ensure stereochemical purity, chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution can be employed. Enantiomeric excess (ee) should be validated using chiral HPLC with columns like Chiralpak AD-H and mobile phases of hexane/isopropanol (90:10), achieving resolutions >2.0 .

How can researchers resolve contradictions in spectroscopic data for structural elucidation of this compound?

Methodological Answer:

Contradictions in NMR or mass spectrometry data often arise from impurities, stereoisomerism, or solvation effects. For (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine:

- NMR: Compare experimental -NMR shifts with computed values (e.g., via Gaussian 16 using B3LYP/6-311++G(d,p)). For example, the methoxy group typically resonates at δ 3.75–3.85 ppm, while the chiral center’s proton appears as a multiplet at δ 4.10–4.30 ppm .

- X-ray Crystallography: Use SHELXL-2018 for refinement. A typical R-factor <5% confirms structural accuracy .

- LC-MS: Cross-validate molecular ion peaks ([M+H]+ at m/z 180.1) with isotopic patterns to rule out adducts .

What advanced analytical methods are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should follow ICH Q1A guidelines:

- Forced Degradation: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% HO (oxidative) at 60°C for 24 hours. Monitor degradation via RP-UPLC (Waters Acquity BEH C18 column, 1.7 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Degradation products (e.g., demethylated or oxidized analogs) can be identified using high-resolution Q-TOF-MS .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td >200°C indicates thermal stability) under nitrogen flow .

How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like monoamine oxidases (MAOs). The amine group’s protonation state (pKa ~9.5) and lipophilicity (cLogP ~1.8) influence binding affinity.

- ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (TPSA ~35 Ų) and CYP2D6 inhibition risk .

- MD Simulations: Perform 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers, critical for CNS-targeted applications .

What strategies are effective for resolving diastereomers or regioisomers during synthesis?

Methodological Answer:

- Chromatographic Separation: Use preparative HPLC with a Phenomenex Luna Phenyl-Hexyl column (250 × 21.2 mm, 5 µm) and isocratic elution (acetonitrile/0.1% TFA in water, 65:35). Regioisomers may differ in retention times by 2–3 minutes .

- Crystallization-Induced Diastereomer Resolution (CIDR): Co-crystallize with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) to isolate the (1R)-enantiomer with >99% ee .

How can researchers validate the compound’s enantiomeric purity in the absence of chiral chromatography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.